BenchChemオンラインストアへようこそ!

(R)-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate

Chemical Purity Intermediate Quality Control

CAS 1454848-00-0, (R)-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate, is a chiral pyridine-derivative building block (C15H14BrFN2O3, MW 369.19). It is a crucial advanced intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI) developed by Pfizer and approved for ALK-positive metastatic non-small cell lung cancer (NSCLC).

Molecular Formula C15H14BrFN2O3
Molecular Weight 369.18 g/mol
CAS No. 1454848-00-0
Cat. No. B3241308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
CAS1454848-00-0
Molecular FormulaC15H14BrFN2O3
Molecular Weight369.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N
InChIInChI=1S/C15H14BrFN2O3/c1-8(22-13-5-9(16)7-19-14(13)18)12-6-10(17)3-4-11(12)15(20)21-2/h3-8H,1-2H3,(H2,18,19)/t8-/m1/s1
InChIKeyNEXBDDSPNVIGGI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate (CAS 1454848-00-0) for Lorlatinib Synthesis


CAS 1454848-00-0, (R)-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate, is a chiral pyridine-derivative building block (C15H14BrFN2O3, MW 369.19). It is a crucial advanced intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI) developed by Pfizer and approved for ALK-positive metastatic non-small cell lung cancer (NSCLC) [1]. The compound features a defined (R)-stereocenter, which is essential for the activity of the final API. It is primarily used as a pharmaceutical intermediate, but also serves as a critical precursor for Lorlatinib impurity reference standards, such as Lorlatinib Impurity 21 [2][3].

Why Generic Substitution of CAS 1454848-00-0 Fails in Lorlatinib Synthesis


In the multi-step synthesis of Lorlatinib, the final API's potency depends critically on the (10R) stereochemistry. Substituting CAS 1454848-00-0, a defined (R)-enantiomer, with the achiral or racemic version, or the (S)-enantiomer, will directly lead to the formation of an inactive or less active diastereomer of the final drug molecule [1]. Furthermore, the 5-bromo substituent on the pyridine ring is a critical functional handle for late-stage palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling that forms the macrocyclic core of Lorlatinib. Replacing this intermediate with a debrominated analog, like Methyl (R)-2-(1-((2-aminopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate (CAS 1454847-99-4), would halt the synthetic route and prevent formation of the key carbon-carbon bond [2].

Quantitative Evidence Guide: Comparing CAS 1454848-00-0 Against Lorlatinib Intermediate Alternatives


High Chemical Purity Profile

Multiple reputable suppliers consistently report a high standard purity of ≥98.0% for CAS 1454848-00-0, as determined by HPLC . This level of purity surpasses the typical ≥95% or ≥97% specification common for its direct debrominated analog, Lorlatinib Impurity 25 (CAS 1454847-99-4), used as a reference standard . A higher purity intermediate minimizes the risk of side reactions that could lead to difficult-to-remove byproducts in the final API synthesis.

Chemical Purity Intermediate Quality Control

Essential (R)-Stereochemistry for Bioactive Conformation

The target compound is a pure (R)-enantiomer, as confirmed by the Cahn–Ingold–Prelog (CIP) designation in its IUPAC name 'methyl 2-[(1R)-1-...' and its InChI key . This specific chirality is a direct prerequisite for producing the (10R)-enantiomer of Lorlatinib, which is the active pharmaceutical ingredient. The (S)-enantiomer or a racemic mixture would result in the formation of the inactive (10S)-diastereomer of the final drug, as established by the structure-activity relationship (SAR) described in the primary discovery patent [1].

Chiral Synthesis Stereochemistry Drug Development

Critical 5-Bromo Functional Handle for Cross-Coupling

A defining structural feature of CAS 1454848-00-0 is the bromine atom at the 5-position of the 2-aminopyridine ring. This enables a pivotal late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling with a pyrazole boronic ester to close the macrocyclic ring of Lorlatinib [1]. This key reaction is impossible with the 5-debrominated analog Methyl (R)-2-(1-((2-aminopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate (CAS 1454847-99-4), which is typically referenced as Lorlatinib Impurity 25 [2]. The presence of bromine in the target compound provides a measurable synthetic advantage, enabling a convergent route with high atom economy.

Cross-Coupling Suzuki Reaction Macrocyclization

Validated Precursor for Lorlatinib Impurity Reference Standards

CAS 1454848-00-0 is the established starting material for synthesizing Lorlatinib Impurity 21, a regulatory impurity standard with the CAS 1612891-03-8 and molecular formula C21H20BrFN6O2, used in ANDA filings and QC method validation [1]. In contrast, the debrominated analog Lorlatinib Impurity 25 (CAS 1454847-99-4) is an end-stage impurity standard that cannot be further elaborated. The target compound's structural similarity to the final API's core, but with a modifiable functional group, makes it a more versatile and economical starting point for creating a broader library of impurity standards for comprehensive forced degradation studies .

Impurity Profiling Reference Standard ANDA Filing

Best Application Scenarios for CAS 1454848-00-0 in Lorlatinib Research and Manufacturing


GMP-Compliant Lorlatinib API Synthesis

The high purity (≥98%) and precise (R)-stereochemistry of CAS 1454848-00-0 make it the optimal choice for the final stages of Lorlatinib API synthesis . The 5-bromo handle is essential for the macrocyclization step. This ensures the final product meets the strict chiral purity requirements for the active (10R)-enantiomer, avoiding the formation of inactive diastereomers [1].

Creation of a Lorlatinib Impurity Standards Library

Analytical R&D and QC departments can use this compound as a central hub for synthesizing a panel of Lorlatinib-related impurity standards, including Lorlatinib Impurity 21 [2]. This strategy is more cost-effective than purchasing individual, custom-synthesized impurity standards and allows for greater flexibility in developing and validating stability-indicating HPLC methods for ANDA submissions.

Development of Second-Generation Macrocyclic ALK Inhibitors

Medicinal chemistry teams can leverage the 5-bromo substituent as a versatile functional handle to create diverse analog libraries by coupling it with various boronic acids [1]. This enables the rapid exploration of SAR beyond the original Lorlatinib structure, with the goal of identifying new macrocyclic inhibitors with improved potency against resistance mutations.

Quote Request

Request a Quote for (R)-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.